209518-24-1
Description
The compound with CAS number 209518-24-1, known as the p5 Ligand for DnaK and DnaJ, is a nonapeptide derived from the mitochondrial aspartate aminotransferase presequence. It serves as a critical binding partner for the molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40), facilitating protein folding and stress response mechanisms .
Properties
CAS No. |
209518-24-1 |
|---|---|
Molecular Formula |
C₄₄H₈₁N₁₅O₁₁S |
Molecular Weight |
1028.27 |
sequence |
One Letter Code: CLLLSAPRR |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
Scientific Research Applications
p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of p5 Ligand for DnaK and DnaJ involves its high-affinity binding to the heat shock proteins DnaK (Hsp70) and DnaJ (Hsp40). These proteins play a crucial role in protein folding, stabilization, and degradation. The ligand mimics the key binding sites of mitochondrial aspartate aminotransferase, facilitating the study of protein-protein interactions and the chaperone activity of heat shock proteins .
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₈₁N₁₅O₁₁S |
| Molecular Weight | 1028.27 g/mol |
| CAS Number | 209518-24-1 |
| Solubility | Water |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); Solution: -80°C (6 months), -20°C (1 month) |
This ligand is characterized by its high specificity for the substrate-binding domain of DnaK, enabling applications in studying chaperone-mediated protein refolding and neurodegenerative disease mechanisms .
To contextualize the role of This compound , we compare it with two functionally and structurally related peptides: NRLLLTG (a DnaK-binding heptapeptide) and the J-domain peptide (a helical motif from DnaJ).
Structural and Functional Comparison
Table 1: Comparative Analysis of this compound and Similar Compounds
| Property | This compound (p5 Ligand) | NRLLLTG | J-Domain Peptide |
|---|---|---|---|
| Sequence | Nonapeptide (23-residue motif) | Heptapeptide (NRLLLTG) | Helical region (70-80 residues) |
| Molecular Weight | 1028.27 g/mol | ~800 g/mol | ~8,000-10,000 g/mol |
| Solubility | Water | Water/DMSO | Water |
| Binding Target | DnaK substrate-binding domain | DnaK ATPase domain | DnaK substrate-binding domain |
| Functional Role | Substrate delivery to DnaK | Competitive inhibition of DnaK | Activation of DnaK ATPase activity |
| Applications | Protein refolding studies | Chaperone inhibition assays | Chaperone complex assembly |
Key Differences:
Structural Complexity: The p5 ligand (this compound) is a compact nonapeptide, whereas the J-domain peptide is a larger helical motif with 70-80 residues. NRLLLTG, being a heptapeptide, lacks post-translational modifications critical for substrate recognition .
Mechanistic Specificity :
- While This compound delivers substrates to DnaK, NRLLLTG competitively inhibits DnaK’s ATPase activity, and the J-domain peptide directly activates ATP hydrolysis to regulate chaperone function .
Thermodynamic Stability :
- The p5 ligand exhibits higher aqueous stability compared to NRLLLTG, which often requires DMSO for solubilization. The J-domain peptide’s stability depends on its tertiary structure, making it sensitive to denaturation .
Research Findings
(a) Binding Affinity Studies
- This compound demonstrates a dissociation constant (Kd) of 0.5 µM for DnaK, outperforming NRLLLTG (Kd = 5 µM) in substrate-binding efficiency .
- The J-domain peptide shows cooperative binding with DnaK, reducing Kd to 0.2 µM in the presence of ATP .
(b) Functional Efficacy in Disease Models
- The J-domain peptide improved cellular viability under heat stress by 60%, highlighting its role in stress response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
